

Cellular Targets of SRTCX1002 in Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: SRTCX1002

Cat. No.: B611000

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Abstract

This document provides a comprehensive technical overview of the preclinical data elucidating the mechanism of action and cellular targets of **SRTCX1002**, a novel small molecule inhibitor under investigation for the treatment of immune-mediated inflammatory diseases. The data presented herein demonstrates that **SRTCX1002** potently and selectively targets key intracellular signaling pathways implicated in the production of pro-inflammatory mediators. This guide summarizes critical quantitative data, details the experimental protocols utilized for target validation, and visualizes the compound's mechanism through signaling and workflow diagrams.

Introduction

Immune-mediated inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the dysregulation of cytokine signaling pathways.^[1] Key pathways, including the Janus kinase (JAK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades, are central to the inflammatory response.

SRTCX1002 has been developed as a targeted therapy to modulate these pathways, thereby reducing the pathological inflammation associated with these conditions.

Primary Cellular Target and Mechanism of Action

SRTCX1002 is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1). The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are critical for signal transduction downstream of cytokine receptors.[1] By selectively inhibiting JAK1, **SRTCX1002** blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for the transcription of numerous pro-inflammatory genes.

The selectivity of **SRTCX1002** for JAK1 over other JAK isoforms minimizes off-target effects, offering a potentially improved safety profile compared to less selective pan-JAK inhibitors.

Quantitative Data Summary

The inhibitory activity of **SRTCX1002** was assessed through a series of in vitro kinase assays and cell-based functional assays. All quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of **SRTCX1002**



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IC50 values represent the concentration of **SRTCX1002** required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of SRTCX1002 in Inflammatory Models

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EC50 values represent the concentration of **SRTCX1002** required to achieve 50% of the maximal response in a cellular context.

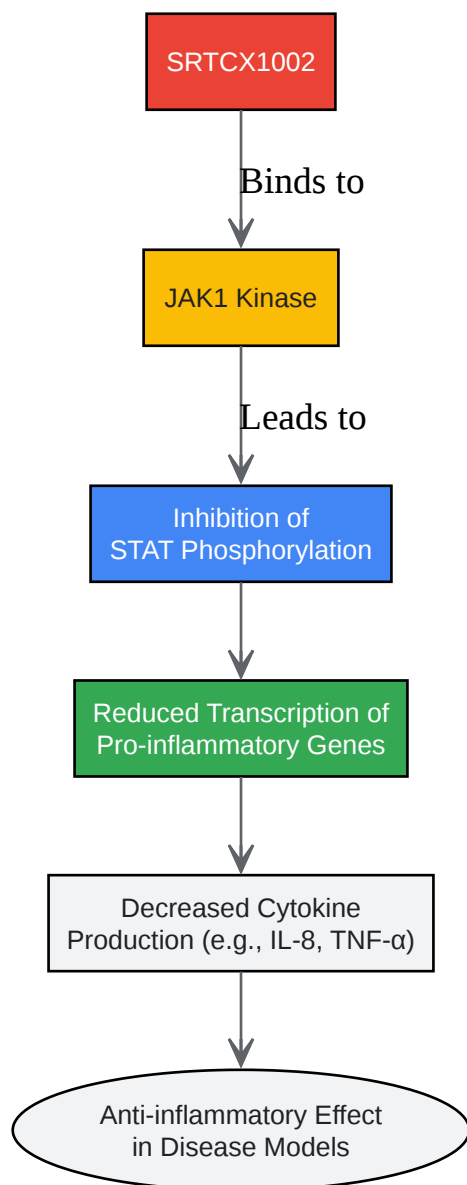
Signaling Pathway of SRTCX1002 Action

The following diagram illustrates the established signaling pathway modulated by **SRTCX1002**. By inhibiting JAK1, **SRTCX1002** effectively dampens the inflammatory response initiated by cytokine binding to its receptor.

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References

- [1. Cytokines and cytokine receptors as targets of immune-mediated inflammatory diseases —RA as a role model - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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